(1S,2R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral halohydrin compound. While it's not extensively discussed in the provided papers, its significance lies in its use as a synthetic intermediate in the production of enantiopure arene oxide metabolites of acridine []. These metabolites are crucial for studying the metabolic pathways and potential toxicity of acridine, a heterocyclic aromatic compound with various biological activities [].
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL is a chiral compound characterized by the presence of a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene structure. Its molecular formula is , and it has a molecular weight of approximately 227.1 g/mol. The compound is notable for its specific stereochemistry, which influences its chemical reactivity and biological activity.
This compound falls under the category of organic halides and alcohols. It is synthesized primarily for use in organic synthesis and medicinal chemistry, where its unique properties can be exploited for various applications.
The synthesis of (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthol. Common methods include:
The industrial production may involve large-scale bromination processes optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are employed to isolate the desired enantiomer.
The molecular structure of (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL features a bicyclic naphthalene framework with a bromine atom at the second position and a hydroxyl group at the first position. The specific stereochemistry (1S, 2R) indicates the spatial arrangement of atoms around these centers.
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL varies based on its application. In medicinal chemistry contexts, it may interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the hydroxyl group significantly influences binding interactions and modulates biological activity through their effects on binding affinity and specificity.
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL is typically observed as a solid at room temperature with a melting point that may vary based on purity.
The compound exhibits typical reactivity associated with alcohols and alkyl halides:
Relevant data regarding solubility and reactivity would depend on specific experimental conditions but generally indicate moderate solubility in organic solvents like ethanol .
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL has several significant applications:
Stereoselective bromination of tetralin derivatives exploits the inherent conformational biases of the fused ring system to direct trans-diaxial addition patterns. For (1S,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, the thermodynamically favored chair conformation positions the C1 hydroxyl group and C2 bromine substituent in trans-diaxial orientations, minimizing 1,3-diaxial strain and stabilizing the molecule through stereoelectronic effects. X-ray crystallographic and NMR analyses confirm this arrangement, with characteristic coupling constants (J1,2 = 9.8 Hz) observed in 1H NMR spectra [1].
Three principal bromination strategies enable stereocontrol:
Table 1: Stereoselective Bromination Methods for (1S,2R)-2-Bromo-1-tetralol Synthesis
Method | Precursor | Conditions | Diastereoselectivity |
---|---|---|---|
Bromolactonization | 1,2-Didehydrotetralin | Br2/H2O, 0°C | >95% trans |
Epoxide Ring-Opening | 1,2-Epoxytetralin | HBr (48%), CH2Cl2, 25°C | >99% trans |
Directed Bromohydroxylation | 1-Hydroxytetralin | NBS/DMSO, H2O | 85% trans |
Transition metal catalysis enables enantioselective synthesis of the title compound through kinetic resolution or asymmetric bromofunctionalization. Ruthenium complexes ligated to chiral diamines exhibit exceptional efficiency in dynamic kinetic resolutions (DKR). The Ru-(R,R)-TsDPEN catalyst system achieves 97:3 enantiomeric ratio (er) in transfer hydrogenation of racemic 2-bromo-1-tetralone precursors. This process equilibrates substrate stereocenters via keto-enol tautomerization while enantioselectively reducing the carbonyl group, yielding the (1S,2R)-bromohydrin as the dominant product [1].
Sharpless-type asymmetric bromocyclization represents another powerful approach. (DHQD)2PHAL-catalyzed bromoesterification of olefinic acids generates lactone frameworks with >90% ee. Iterative recrystallization further enriches enantiopurity, enabling synthesis completion with only 1 mol% catalyst loading [6]. Key considerations include:
Table 2: Transition Metal-Catalyzed Asymmetric Syntheses
Catalyst System | Loading (mol%) | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Ru-(R,R)-TsDPEN | 5 | 2-Bromo-1-tetralone | 97 | 89 |
(DHQD)2PHAL | 1 | 4-(2-Vinylphenyl)butanoic acid | 95 | 78 |
Co-salen/Br2 | 10 | 1,2-Dihydronaphthalene | 82 | 65 |
Biocatalytic strategies leverage enzymatic stereospecificity for kinetic resolution of racemic mixtures. Lipases demonstrate exceptional diastereoselectivity toward (1S,2R)-2-bromo-1-tetralol due to conformational matching within chiral binding pockets. Candida antarctica lipase B (CAL-B) preferentially acetylates the (1R,2S)-enantiomer using vinyl acetate as acyl donor, leaving the desired (1S,2R)-isomer unreacted. After optimization (30°C, MTBE solvent), enantiomeric ratios of 98:2 are achievable with 45% conversion [1].
Epoxide hydrolases offer an alternative route through enantioconvergent hydrolysis of meso-epoxides. Aspergillus niger EH catalyzes regioselective nucleophilic attack at C1 of 1,2-epoxytetralin, followed by bromide-assisted ring opening with inversion at C2. This dual inversion mechanism delivers the (1S,2R)-bromohydrin in 88% ee and >95% yield when performed in biphasic systems (buffer:diisopropyl ether) containing 1.2 equiv LiBr [1].
Table 3: Biocatalytic Kinetic Resolution of Racemic 2-Bromo-1-tetralol
Enzyme | Reaction Type | Conditions | ee (%) | Conversion (%) |
---|---|---|---|---|
Candida antarctica lipase B | Transesterification | Vinyl acetate, MTBE, 30°C | 98 (1S,2R) | 45 |
Aspergillus niger EH | Epoxide hydrolysis | LiBr, phosphate buffer (pH 7.0) | 88 (1S,2R) | >95 |
Pseudomonas fluorescens esterase | Ester hydrolysis | pH 7.2, 25°C | 90 (1S,2R) | 50 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: